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Compound of Interest

Compound Name: 4-Ethynyl-1-methyl-1H-pyrazole

Cat. No.: B1453350 Get Quote

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming

the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile synthetic

handles have made it a cornerstone of drug discovery programs. This guide focuses on a

particularly strategic derivative: 4-Ethynyl-1-methyl-1H-pyrazole. The introduction of an N-

methyl group prevents tautomerization and provides a fixed vector for substituent orientation,

while the C-4 ethynyl group serves as a highly versatile functional handle. This terminal alkyne

is primed for powerful, high-yield coupling reactions, most notably the Copper(I)-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC)—the archetypal "click chemistry" reaction—and the

Sonogashira cross-coupling.[3][4] These characteristics make 4-Ethynyl-1-methyl-1H-
pyrazole an invaluable building block for researchers in drug development, chemical biology,

and materials science, enabling the rapid and efficient construction of complex molecular

architectures.

Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical reagent.

Below are the key identifiers and properties for 4-Ethynyl-1-methyl-1H-pyrazole.
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Property Value Source(s)

CAS Number 39806-89-8 [5]

Molecular Formula C₆H₆N₂ [5]

Molecular Weight 106.13 g/mol [5]

Appearance Solid [5]

SMILES Cn1cc(cn1)C#C [6]

InChI Key
RACKOVAPLUVOJA-

UHFFFAOYSA-N
[5]

Spectroscopic Data Summary
While a comprehensive, peer-reviewed spectral analysis for the final product is not readily

available in published literature, data for its direct trimethylsilyl-protected precursor is

accessible. The expected shifts for the final product are inferred based on standard chemical

principles of TMS deprotection. Researchers should always confirm identity using their own

analytical data, often available upon request from suppliers.[7][8]
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Data Type
Precursor: 1-Methyl-4-
((trimethylsilyl)ethynyl)-1H
-pyrazole

Product: 4-Ethynyl-1-
methyl-1H-pyrazole
(Predicted)

¹H NMR

A ¹H NMR spectrum is

available from chemical

suppliers. Key signals include

the N-methyl singlet, two

distinct pyrazole ring protons,

and a large singlet (~0.25

ppm) for the Si(CH₃)₃ group.

The spectrum is expected to

show the N-methyl singlet

(~3.8 ppm), two pyrazole ring

singlets (~7.5 and 7.7 ppm),

and the appearance of the

terminal acetylenic proton as a

singlet (~3.0-3.2 ppm). The

large TMS singlet at ~0.25

ppm will be absent.

¹³C NMR

Expected signals include the

N-methyl carbon, two pyrazole

methine carbons, two pyrazole

quaternary carbons, the two

acetylenic carbons, and the

trimethylsilyl carbons.

Signals are expected for the N-

methyl carbon (~39 ppm), two

pyrazole methine carbons

(C3/C5), one pyrazole

quaternary carbon (C4), and

the two acetylenic carbons.

The key change is the shift of

the acetylenic carbons upon

removal of the silicon atom.

Synthesis and Purification: A Lability-Aware, Three-
Stage Protocol
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole is most reliably achieved via a three-stage

process that manages the reactivity of the key intermediates. The direct ethynylation of the

pyrazole ring is challenging; therefore, a robust and scalable approach involves the synthesis

of a stable iodinated precursor, followed by a well-established cross-coupling reaction.

Logical Workflow for Synthesis
The chosen synthetic route leverages common, high-yielding transformations familiar to

medicinal chemists. The workflow is designed to first install a stable handle for cross-coupling
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(iodine) and then use that handle to introduce the desired functionality in a protected form,

which is finally revealed in the last step.

Stage 1: Iodination

Stage 2: Sonogashira Coupling

Stage 3: Desilylation

1-Methylpyrazole

1-Methyl-4-iodopyrazole

 I₂, H₂O₂, 70°C 

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

 PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA) 

Trimethylsilylacetylene

4-Ethynyl-1-methyl-1H-pyrazole

 Base (e.g., K₂CO₃) or Fluoride Source (e.g., TBAF) 

Click to download full resolution via product page

Caption: Three-stage synthesis workflow for 4-Ethynyl-1-methyl-1H-pyrazole.

Detailed Experimental Protocols
Stage 1: Synthesis of 1-Methyl-4-iodopyrazole (Intermediate)

This procedure is adapted from established methods for the direct iodination of electron-rich

heterocycles.[9]
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Rationale: Direct iodination using iodine and an oxidant like hydrogen peroxide is an effective

method for introducing iodine onto the electron-rich C-4 position of the pyrazole ring. The

reaction is typically performed at a moderately elevated temperature to ensure a reasonable

reaction rate.

Procedure:

To a reaction flask, add 1-methylpyrazole (1.0 eq) and iodine (1.0 eq).

Stir the mixture and heat to 70°C in a water bath.

Slowly add a 50 wt% aqueous solution of hydrogen peroxide (1.25 eq) dropwise,

maintaining the reaction temperature at 70°C.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

After completion, cool the mixture and carefully add a 15 wt% aqueous sodium hydroxide

solution to adjust the pH to ~7. This neutralizes the acidic medium and quenches excess

oxidant.

Cool the neutralized mixture to induce crystallization.

Collect the resulting pale yellow crystals by vacuum filtration, wash with cold water, and

dry under vacuum to yield 1-methyl-4-iodopyrazole.

Stage 2: Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate)

This stage employs the Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp)

bond formation.[4][10]

Rationale: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the core of the reaction, forming the

new carbon-carbon bond. The copper(I) iodide co-catalyst is crucial for activating the alkyne.

A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is

required to neutralize the HI generated during the catalytic cycle and to facilitate the

formation of the copper acetylide intermediate. Using a silyl-protected alkyne like

trimethylsilylacetylene prevents undesired side reactions (e.g., Glaser coupling) of the

terminal alkyne.[11]
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Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-4-

iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

Add a degassed anhydrous solvent such as THF or DMF, followed by the base (e.g., TEA,

2-3 eq).

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.

Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or

LC-MS.

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of

celite to remove the catalyst residues.

Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the silylated

pyrazole.

Stage 3: Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group.

Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-

mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and

cost-effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers

a very rapid and clean deprotection.

Procedure (Base-mediated):

Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.

Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is fully consumed.
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Remove the methanol under reduced pressure.

Add water to the residue and extract the product with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield

the final product, 4-Ethynyl-1-methyl-1H-pyrazole.

Applications in Research and Drug Development
The primary value of 4-Ethynyl-1-methyl-1H-pyrazole is its function as a versatile building

block, particularly for introducing the pyrazole moiety into larger molecules using high-efficiency

coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal partner for the Cu(I)-catalyzed reaction with an organic azide to

form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the gold standard of "click

chemistry" due to its high yields, stereospecificity, tolerance of a wide range of functional

groups, and simple reaction conditions (often performed in aqueous solvent mixtures).[3][12]

This allows researchers to readily link the pyrazole core to biomolecules, polymers, fluorescent

dyes, or other drug fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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